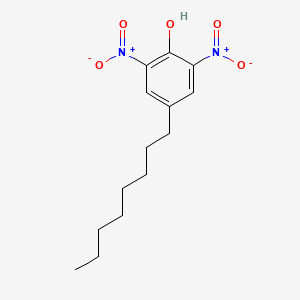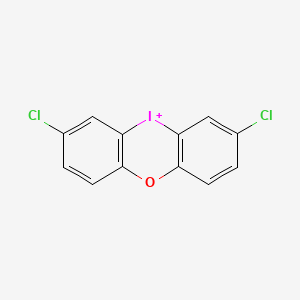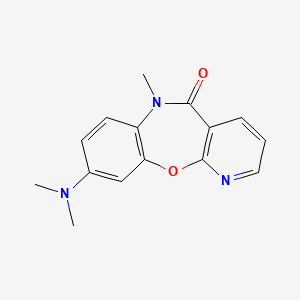
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo ring fused to an isoquinoline ring, with a 3-chlorophenyl group attached to the imidazo ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline can be achieved through various methods. One common approach involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters using a Cp*RhIII catalyst . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the imidazoisoquinoline ring. Another method involves the I2-DMSO mediated multicomponent convergent synthesis, which utilizes aryl methyl ketones and isoquinolin-1-amine to generate the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of transition metal catalysts, such as rhodium or palladium, is common in these processes to facilitate efficient bond formation and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazoisoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazoisoquinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized molecules.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription . Additionally, it can modulate the activity of cyclic AMP-dependent protein kinase (PKA), which plays a crucial role in various cellular processes . These interactions lead to the disruption of cellular functions and contribute to the compound’s biological activities.
Comparison with Similar Compounds
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline can be compared with other similar compounds, such as benzimidazo(2,1-a)isoquinolines and imidazo(1,2-a)pyrimidines . These compounds share structural similarities but differ in their biological activities and applications. For example, benzimidazo(2,1-a)isoquinolines exhibit potent anticancer and antimicrobial properties, while imidazo(1,2-a)pyrimidines are known for their diverse applications in medicinal chemistry .
List of Similar Compounds
- Benzimidazo(2,1-a)isoquinolines
- Imidazo(1,2-a)pyrimidines
- Imidazo(2,1-a)pyridines
Properties
CAS No. |
61001-11-4 |
|---|---|
Molecular Formula |
C17H11ClN2 |
Molecular Weight |
278.7 g/mol |
IUPAC Name |
2-(3-chlorophenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H11ClN2/c18-14-6-3-5-13(10-14)16-11-20-9-8-12-4-1-2-7-15(12)17(20)19-16/h1-11H |
InChI Key |
FRCIBYDYVXQXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


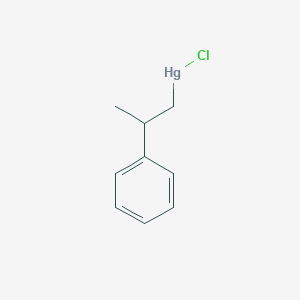

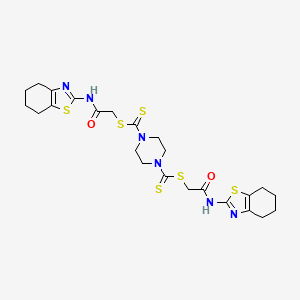
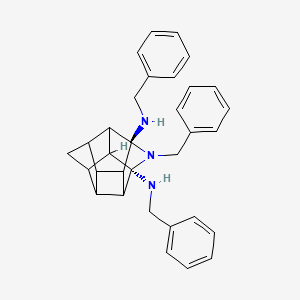


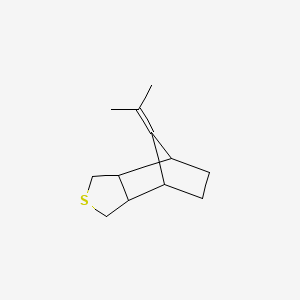
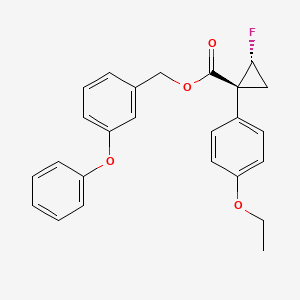
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
